Pyridine, 2-azido-5-methyl-, 1-oxide

Description

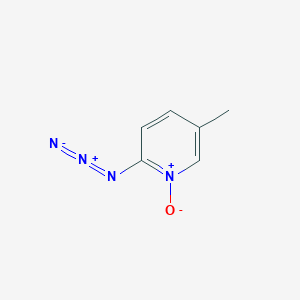

Pyridine, 2-azido-5-methyl-, 1-oxide is a nitrogen-containing heterocyclic compound characterized by an azido (-N₃) group at the 2-position, a methyl (-CH₃) substituent at the 5-position, and an N-oxide functional group. This structure confers unique reactivity, particularly in cycloaddition reactions and as a precursor for synthesizing complex heterocycles.

Properties

CAS No. |

57097-33-3 |

|---|---|

Molecular Formula |

C6H6N4O |

Molecular Weight |

150.14 g/mol |

IUPAC Name |

2-azido-5-methyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C6H6N4O/c1-5-2-3-6(8-9-7)10(11)4-5/h2-4H,1H3 |

InChI Key |

OWYBCAXWDZRQQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C[N+](=C(C=C1)N=[N+]=[N-])[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-azido-5-methyl-, 1-oxide typically involves the following steps:

Starting Material: The synthesis begins with 2-methylpyridine N-oxide.

Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Cycloaddition Reactions

The azido group undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole derivatives. This reaction is central to click chemistry applications .

| Reaction Type | Conditions | Products | Applications |

|---|---|---|---|

| CuAAC with terminal alkynes | CuSO₄/NaAsc, H₂O/t-BuOH (1:1), RT, 12h | 1,4-disubstituted triazoles | Bioconjugation, polymer synthesis |

| Strain-promoted cycloaddition | DBU, DMF, 60°C | Triazole-linked heterocycles | Bioorthogonal labeling |

Mechanistic studies show a stepwise process where copper acetylides form intermediates that react with the azide. The methyl group at C5 influences regioselectivity by sterically directing alkyne approach .

Thermal and Photolytic Decomposition

Controlled decomposition generates reactive nitrene intermediates, enabling C–H insertion and cyclization :

Key pathways:

-

Nitrene formation :

Yields singlet nitrenes that insert into C–H bonds (e.g., forming indole derivatives).

-

Intramolecular cyclization :

Nitrenes react with adjacent substituents to form fused bicyclic systems (e.g., pyrrolo[2,3-b]pyridines).

| Decomposition Method | Products | Yield | References |

|---|---|---|---|

| Thermolysis (110°C, toluene) | C–H insertion adducts | 65-78% | |

| UV irradiation (254 nm) | Bicyclic nitrogen heterocycles | 82% |

Nucleophilic Substitution

The N-oxide group enhances electrophilicity at C2 and C4 positions, enabling nucleophilic attacks :

Example reaction with amines:

Density functional theory (DFT) calculations confirm that the N-oxide group directs nucleophiles to C2 via charge polarization .

Reductive Transformations

The azido group reduces to amines under catalytic hydrogenation:

| Reduction Method | Conditions | Products | Purity |

|---|---|---|---|

| H₂/Pd-C (10% wt) | EtOAc, RT, 3h | 2-amino-5-methylpyridine N-oxide | >95% |

| NaBH₄/Cu(I) | MeOH, 0°C, 1h | 2-amine with retained N-oxide | 88% |

Oxidation and Functional Group Interconversion

The N-oxide moiety participates in redox reactions:

Comparative Reactivity with Structural Analogs

Reactivity differs from 2-azido-6-methyl isomer due to steric and electronic effects:

| Property | 2-Azido-5-methyl-N-oxide | 2-Azido-6-methyl-N-oxide |

|---|---|---|

| CuAAC reaction rate (k, M⁻¹s⁻¹) | 0.18 | 0.12 |

| Nitrene stability | Higher (due to methyl proximity) | Moderate |

| Nucleophilic substitution regioselectivity | C2 > C4 | C4 > C2 |

This compound’s multifunctional reactivity makes it invaluable for synthesizing pharmacophores (e.g., kinase inhibitors) and functional materials (e.g., self-assembled monolayers) . Future research directions include exploiting its dual reactivity in tandem catalysis and green chemistry applications.

Scientific Research Applications

Pyridine, 2-azido-5-methyl-, 1-oxide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.

Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

Industry: Employed in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Pyridine, 2-azido-5-methyl-, 1-oxide primarily involves its reactivity due to the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are highly specific and efficient, making the compound valuable in bioconjugation and material science . The N-oxide functionality can also influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

However, other pyridine derivatives documented in the Catalog of Pyridine Compounds (2017) offer structural or functional parallels. Below is a comparative analysis of selected analogs:

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Observations :

- Functional Group Diversity : Unlike Pyridine, 2-azido-5-methyl-, 1-oxide, most listed analogs prioritize halogens (Cl, F) or alkoxy groups (-OCH₃) for stability or solubility adjustments. Azido groups are absent in the documented compounds .

- Reactivity: Azides like 2-azido-5-methylpyridine 1-oxide typically undergo Staudinger or Huisgen cycloaddition reactions.

- Commercial Availability : Derivatives such as 5-Chloro-2,3-dimethoxypyridin-4-ol are marketed at high prices, suggesting niche applications in pharmaceuticals or agrochemicals .

Research Findings and Gaps

Carcinogenicity of Heterocyclic Amines (Indirect Relevance)

highlights carcinogenic risks of heterocyclic amines (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) in cooked foods, which share structural motifs with pyridine derivatives.

Q & A

Q. What synthetic methodologies are recommended for preparing Pyridine, 2-azido-5-methyl-, 1-oxide?

The synthesis of pyridine derivatives often involves optimizing reaction conditions such as reagent molar ratios, temperature, and time. For example, sulfation reactions using pyridine-based reagents (e.g., SO₃-pyridine complexes) can be optimized via response surface methodology (RSM) to achieve controlled functionalization . Key steps include:

- Screening designs (e.g., Plackett–Burman) to eliminate non-significant variables.

- Box–Behnken RSM to model and predict optimal parameters (e.g., reagent stoichiometry, reaction duration).

- Validation through spectroscopic characterization (e.g., FTIR, NMR).

Q. How can FTIR spectroscopy characterize the acidic properties of Pyridine derivatives?

Pyridine is a well-established probe molecule in FTIR for analyzing surface acidity in catalysts. Methodology includes:

- Adsorption of pyridine onto solid acid catalysts (e.g., zeolites) at controlled temperatures (373–773 K).

- Identification of Brønsted (1545 cm⁻¹) and Lewis acid sites (1450 cm⁻¹) via characteristic IR bands .

- Quantitative analysis using molar extinction coefficients to calculate acid site densities.

Q. What are the key considerations in designing toxicity studies for Pyridine derivatives?

- Acute exposure : Monitor hepatic, renal, and neurological effects using animal models (e.g., LDLo determination).

- Chronic exposure : Assess carcinogenicity via long-term bioassays; IARC classifies pyridine as Group 3 (not classifiable for human carcinogenicity) due to limited animal evidence .

- In vitro assays : Use hepatocyte cultures to evaluate metabolic pathways (e.g., cytochrome P450 interactions).

Advanced Research Questions

Q. How do hydrogen bonding interactions influence the reorientational dynamics of Pyridine derivatives in aqueous solutions?

Studies using depolarized Rayleigh scattering reveal:

- Hydrogen bonding between pyridine’s nitrogen lone pairs and water’s O–H groups dominates reorientational relaxation at low concentrations (<70 vol%), with activation energy (~4.7 kcal/mol) matching N···H-O bond strength .

- At high concentrations (>70 vol%), water’s hydrogen-bond network collapses, leading to 1:1/2:1 pyridine-water complexes and reduced activation barriers.

- Non-hydrodynamic effects (e.g., solute-solvent interactions) invalidate the Stokes-Einstein-Debye equation .

Q. What methodologies resolve contradictions between DFT simulations and experimental data for Pyridine-based corrosion inhibitors?

- DFT validation : Compare computed adsorption energies (e.g., donor-acceptor interactions on metal surfaces) with electrochemical impedance spectroscopy (EIS) data. For pyridine derivatives, DFT-predicted charge-transfer trends should align with inhibition efficiencies (e.g., >90% at 10⁻³ M) .

- Discrepancy analysis : If deviations occur, re-examine solvent effects (e.g., implicit vs. explicit solvation models) or adsorption site heterogeneity (e.g., edge vs. planar sites on metal surfaces).

Q. How can ligand exchange kinetics inform the reactivity of Pyridine complexes?

- Electrospray ionization mass spectrometry (ESI-MS) tracks ligand exchange dynamics in real time. For example:

- Introduce isotopically labeled pyridine (PyL) to a pre-equilibrated solution of metal-porphyrin complexes (CoC–Cl).

- Monitor time-dependent intensity changes of [CoC(Py)]⁺ and [CoC(PyL)]⁺ to calculate rate constants (kMS) .

- Limitations: Fast dissociation kinetics (kMS > 0.5 s⁻¹) may exceed instrumental resolution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.